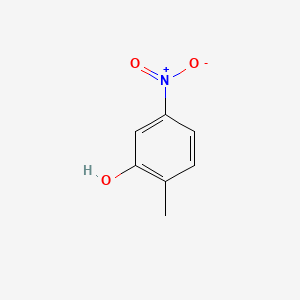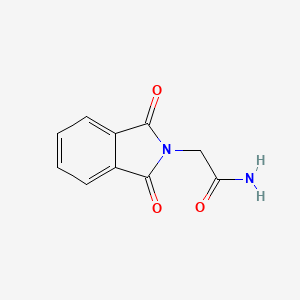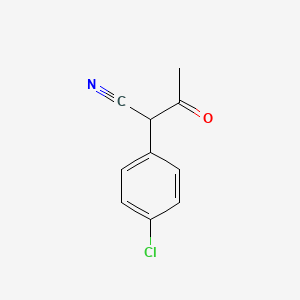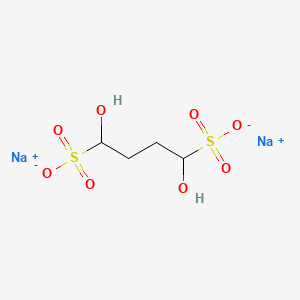
2-Methyl-5-nitrophenol
概要
説明
2-Methyl-5-nitrophenol is a chemical compound with the molecular formula C7H7NO3 . It is a substitution photoproduct formed on irradiation of 2-chloro-4-nitroanisole at 25°C in aqueous NaOH .
Synthesis Analysis
The synthesis of 2-Methyl-5-nitrophenol involves a multi-step reaction with sulfuric acid and nitric acid . The method is characterized by the direct production of 2-methyl-5-nitrophenol from o-toluidine without generating a 2-methyl-5-nitroaniline intermediate .Molecular Structure Analysis
The molecular weight of 2-Methyl-5-nitrophenol is 153.14 g/mol . The IUPAC Standard InChI is InChI=1S/C7H7NO3/c1-5-2-3-6 (8 (10)11)4-7 (5)9/h2-4,9H,1H3 .Chemical Reactions Analysis
2-Methyl-5-nitrophenol is used as a reactant in the preparation of pyranocarbazole alkaloids . In the case of nitration, the ortho product becomes higher than the para product due to intramolecular hydrogen bond formation .Physical And Chemical Properties Analysis
2-Methyl-5-nitrophenol is a brown solid . It has a molecular weight of 153.14 g/mol, a Hydrogen Bond Donor Count of 1, and a Hydrogen Bond Acceptor Count of 3 .科学的研究の応用
Atmospheric Concentrations and Traffic Emissions
Research by Morville et al. (2006) focuses on atmospheric sampling of phenols and nitrophenols, including 2-Methyl-5-nitrophenol, in urban, suburban, and rural areas. This study highlights the spatial and geographical variations in the concentrations of these compounds and their correlation with traffic emissions. It suggests the need for further research on their environmental impact and potential health risks due to their presence in the atmosphere Morville, Scheyer, Mirabel, & Millet, 2006.
Role in Photolysis and OH Radical Production
Sangwan and Zhu (2018) conducted a laboratory investigation on the photolysis of methyl-2-nitrophenols, including 2-Methyl-5-nitrophenol. Their study reveals these compounds as significant contributors to "brown carbon" from biomass burning, with a focus on their absorption cross-sections and the potential role in producing OH radicals in the polluted atmosphere Sangwan & Zhu, 2018.
Electrochemical Detection and Environmental Safety
Adeosun, Asiri, and Marwani (2020) report on the electrochemical polymerization of methyl red for the detection of 2-nitrophenol, a related compound to 2-Methyl-5-nitrophenol. This study is relevant for understanding the electrochemical properties of nitrophenols and their applications in environmental monitoring and safety Adeosun, Asiri, & Marwani, 2020.
Gas-phase Photolysis and Environmental Impacts
Bejan et al. (2007) investigated the gas-phase photolysis and OH radical kinetics of methyl-2-nitrophenols, including 2-Methyl-5-nitrophenol. The study provides insights into the major photooxidation pathways of these compounds and their environmental implications, particularly in terms of their phytotoxic properties and potential role in secondary organic aerosol formation Bejan et al., 2007.
Biodegradation and Chemotaxis by Microorganisms
Bhushan et al. (2000) explored the chemotaxis and biodegradation of methyl-4-nitrophenol, closely related to 2-Methyl-5-nitrophenol, by Ralstonia sp. SJ98. This study sheds light on the microbial degradation pathways of nitrophenols and their potential for environmental bioremediation Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000.
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is used as a reactant in the preparation of pyranocarbazole alkaloids , which are known to interact with various biological targets.
Mode of Action
As a nitrophenol compound, it may share some characteristics with other nitrophenols, which are known to interfere with cellular respiration .
Biochemical Pathways
Nitrophenols in general are known to uncouple oxidative phosphorylation, disrupting energy production within cells .
Result of Action
Nitrophenols are generally known to be toxic and can cause irritation and harm if swallowed, inhaled, or in contact with skin .
Action Environment
It’s worth noting that nitrophenols can contaminate soil near former explosives or fabric factories and military plants .
特性
IUPAC Name |
2-methyl-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFDLIXUUJMPSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063874 | |
| Record name | Phenol, 2-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-nitrophenol | |
CAS RN |
5428-54-6 | |
| Record name | 2-Methyl-5-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5428-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-2-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005428546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-5-nitrophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-5-nitrophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41203 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-5-nitrophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-methyl-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitro-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Nitro-2-cresol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XA3M9BL6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different ways 2-methyl-5-nitrophenol can be synthesized?
A1: 2-methyl-5-nitrophenol can be synthesized through several routes. One method involves the direct oxidation of 4-nitrotoluene using toluene dioxygenase, producing both 2-methyl-5-nitrophenol and 3-methyl-6-nitrocatechol. Another approach involves a multi-step synthesis using 2-methyl-5-nitroaniline as a starting material, followed by diazotization and hydrolysis. This latter method has been associated with high costs and significant wastewater production.
Q2: Has the degradation of 2-methyl-5-nitrophenol been studied?
A2: Yes, research has investigated the degradation of a related compound, 4-nitrotoluene, through an O3/H2O2 process. This process led to the identification of several degradation products, including 2-methyl-5-nitrophenol, highlighting its potential presence as a byproduct in environmental samples. Further research on the degradation pathways of 2-methyl-5-nitrophenol itself would be beneficial.
Q3: What is the significance of studying the pairwise-substitution effects in nitrophenols, including 2-methyl-5-nitrophenol?
A3: Understanding pairwise-substitution effects in nitrophenols like 2-methyl-5-nitrophenol provides valuable insights into the relationship between molecular structure and physicochemical properties. This knowledge contributes to a deeper understanding of how different substituents on the aromatic ring influence factors such as enthalpy of formation, intramolecular hydrogen bonding strength, and potential reactivity. Such information is crucial for predicting the behavior of these compounds in various chemical reactions and environments.
Q4: Can 2-methyl-5-nitrophenol be used in organic synthesis?
A4: Research demonstrates the utility of 2-methyl-5-nitrophenol as a starting material in complex molecule synthesis. It has been successfully employed in the iron-mediated total synthesis of Furoclausine-A, a naturally occurring furoquinoline alkaloid. This example highlights the potential of 2-methyl-5-nitrophenol as a valuable building block in organic chemistry, particularly for constructing molecules with biological relevance.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















